molecular formula C25H35FO8 B583174 (8S,9R,10S,11S,13S,14S,16R,17S)-9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one CAS No. 2822-16-4

(8S,9R,10S,11S,13S,14S,16R,17S)-9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B583174
CAS No.: 2822-16-4
M. Wt: 482.545
InChI Key: ILZJMIMHRAHSNQ-RBWIMXSLSA-N
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Description

Structural Elucidation and Nomenclature of (8S,9R,10S,11S,13S,14S,16R,17S)-9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

Cyclopenta[a]phenanthrene Core Architecture

The fundamental structural framework of this compound is based on the cyclopenta[a]phenanthrene core system, which constitutes the essential backbone of all steroid molecules. This tetracyclic hydrocarbon consists of four fused rings designated as rings A, B, C, and D, with the steroid nucleus formally called gonane or cyclopentanoperhydrophenanthrene. The core structure contains seventeen carbon atoms arranged in a specific three-dimensional configuration, comprising three six-membered cyclohexane rings and one five-membered cyclopentane ring.

The cyclopenta[a]phenanthrene system can be viewed as the result of fusing a cyclopentane molecule with a fully hydrogenated phenanthrene structure, hence the systematic name perhydrocyclopenta[a]phenanthrene. Phenanthrene itself is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings, but in the steroid nucleus, these rings are completely saturated and adopt a specific chair conformation. The numbering system for steroid molecules follows international conventions where each carbon atom is assigned a specific number from 1 to 17, and this numbering is reserved to particular positions in the parent skeletal structure regardless of whether the position is occupied by a carbon atom or substituted.

The three-dimensional architecture of the cyclopenta[a]phenanthrene core is not planar but exhibits a characteristic rigid steroid conformation. The cyclohexane rings typically adopt chair conformations, while the cyclopentane D-ring provides structural rigidity to the entire molecular framework. This specific spatial arrangement is crucial for the biological activity and chemical reactivity of steroid compounds, as the three-dimensional shape determines how these molecules interact with cellular receptors and enzymes.

Ring junction stereochemistry plays a fundamental role in determining the overall molecular shape of the steroid nucleus. The rings are fused in a trans-anti-trans configuration, meaning that adjacent rings are connected in a manner that minimizes steric hindrance while maintaining structural stability. The rigid tetracyclic framework serves as a molecular scaffold upon which various functional groups can be attached at specific positions to modify the compound's chemical and biological properties.

Stereochemical Configuration Analysis

The stereochemical complexity of this compound is evident from the eight stereocenters explicitly defined in its systematic name: (8S,9R,10S,11S,13S,14S,16R,17S). Each of these designations indicates the absolute configuration at the respective carbon atoms, following the Cahn-Ingold-Prelog priority rules for assigning stereochemical descriptors. The presence of multiple chiral centers is characteristic of steroid molecules, which can theoretically exist as numerous stereoisomers, though only specific configurations occur naturally or possess desired biological activities.

The configuration at C-5, while not explicitly stated in this nomenclature, is inherently important for steroid classification. Most naturally occurring steroids adopt either the 5α-gonane or 5β-gonane configuration, which refers to the orientation of the hydrogen atom at position 5 relative to the ring plane. The α-configuration places the hydrogen below the mean plane of the molecule, while the β-configuration positions it above. This stereochemical difference significantly affects the three-dimensional shape of the A-ring and consequently influences the molecule's biological activity and chemical reactivity.

The C-9 position carries an (R)-configuration in this compound, which is consistent with the presence of the fluorine substituent at this location. The introduction of fluorine at C-9 represents a common modification in synthetic corticosteroids, as exemplified by fludrocortisone, where fluorine substitution enhances mineralocorticoid activity. The (R)-configuration at C-9 indicates that the fluorine atom is positioned in the β-orientation relative to the steroid backbone, projecting above the mean molecular plane according to standard steroid nomenclature conventions.

The stereochemical configurations at C-10 and C-13 are both (S), corresponding to the natural steroid configuration where methyl groups at these positions adopt the β-orientation. These angular methyl groups are characteristic features of the steroid skeleton and serve as important structural landmarks for determining molecular orientation and stereochemistry. The C-11, C-14, C-16, and C-17 positions all exhibit (S)-configuration, indicating specific spatial arrangements of the hydroxyl groups and other substituents attached to these carbons.

Carbon Position Configuration Functional Group Orientation
C-8 S Hydrogen α
C-9 R Fluorine β
C-10 S Methyl β
C-11 S Hydroxyl β
C-13 S Methyl β
C-14 S Hydrogen α
C-16 R Methoxymethoxy β
C-17 S Hydroxyl/Acetyl β

Functional Group Characterization

The functional group profile of this compound reveals a sophisticated array of chemical moieties strategically positioned throughout the steroid framework. The presence of hydroxyl groups, fluorine substitution, and methoxymethoxy protecting groups creates a complex molecular architecture that combines reactive sites with protected functionalities. This combination suggests that the compound may serve as an intermediate in synthetic pathways or as a protected form of a bioactive steroid molecule.

The ketone functionality at position 3 is a common feature in steroid chemistry, particularly in corticosteroid structures where it contributes to the molecule's planarity and electronic properties. This carbonyl group is conjugated with the double bond in the A-ring, creating an α,β-unsaturated ketone system that can participate in various chemical reactions including nucleophilic additions and cycloadditions. The presence of this functionality also influences the molecule's spectroscopic properties and provides a characteristic ultraviolet absorption pattern.

The dual methoxymethoxy protecting groups represent a significant aspect of this compound's chemical strategy. These protecting groups are commonly employed in steroid synthesis to temporarily mask reactive hydroxyl functionalities during synthetic transformations. The simultaneous protection of multiple hydroxyl groups suggests that this compound is designed for complex synthetic manipulations where selective deprotection might be required at different stages of a synthetic sequence.

Fluorine Substituent at C9

The incorporation of fluorine at the C-9 position represents a significant structural modification that profoundly affects both the chemical and biological properties of the steroid molecule. Fluorine substitution at this position is exemplified in clinically relevant compounds such as fludrocortisone, where the 9α-fluoro modification dramatically enhances mineralocorticoid activity compared to the parent cortisol structure. The fluorine atom, being highly electronegative and similar in size to hydrogen, serves as an effective bioisostere that can maintain the general molecular geometry while significantly altering electronic properties.

The electronegativity of fluorine creates a strong carbon-fluorine bond that is resistant to metabolic degradation, thereby potentially increasing the compound's metabolic stability. This electronic effect also influences the pKa values of nearby functional groups and can affect the molecule's binding affinity to biological receptors. The fluorine substituent at C-9 adopts the β-orientation, projecting above the steroid backbone, which positions it in a spatially accessible location for potential interactions with biological targets.

The presence of fluorine also affects the conformational preferences of the steroid molecule, particularly the A-ring conformation. The electron-withdrawing nature of fluorine can influence the electronic distribution throughout the steroid system, potentially affecting the reactivity of other functional groups within the molecule. This electronic modulation is particularly relevant for the α,β-unsaturated ketone system in the A-ring, where fluorine substitution can alter the electrophilicity of the carbonyl carbon.

From a synthetic perspective, the introduction of fluorine at C-9 typically requires specialized reagents and reaction conditions due to the challenge of selectively introducing fluorine into complex molecular frameworks. The successful incorporation of this substituent demonstrates sophisticated synthetic chemistry and suggests that this compound represents an advanced intermediate or final product in a carefully designed synthetic sequence.

Methoxymethoxy Protection at C16 and C17-Acetyl

The methoxymethoxy protecting groups present at C-16 and within the C-17 acetyl side chain represent a strategic approach to selective protection in steroid chemistry. Methoxymethyl ethers are established protecting groups for alcohols, offering the advantage of being stable under basic conditions while remaining removable under acidic conditions. The formula for methoxymethyl ethers is ROCH₂OCH₃, where the alcohol functionality is temporarily masked through the formation of an acetal linkage.

The protection pattern observed in this compound suggests a synthetic strategy requiring differential reactivity at various positions throughout the molecule. The methoxymethoxy group at C-16 protects what would otherwise be a secondary alcohol, temporarily rendering it unreactive toward nucleophiles, oxidizing agents, and other reagents that might interfere with desired transformations elsewhere in the molecule. This protection is particularly valuable in steroid synthesis where multiple hydroxyl groups might compete for reaction sites.

The C-17 position features both a free hydroxyl group and an acetyl side chain that itself contains a methoxymethoxy-protected functionality. This represents a sophisticated protection strategy where the terminal hydroxyl of the acetyl group is protected while leaving the C-17 hydroxyl free for potential reactions. The acetyl group [2-(methoxymethoxy)acetyl] extends the steroid framework and provides additional functionality that might be revealed upon deprotection.

The installation of methoxymethoxy protecting groups typically involves the reaction of the alcohol with chloromethyl methyl ether in the presence of a non-nucleophilic base such as diisopropylethylamine. The resulting protected alcohols are stable to a wide range of reaction conditions but can be selectively removed using Lewis acids or Brønsted acids under controlled conditions. This selectivity makes methoxymethoxy groups particularly valuable for complex synthetic sequences requiring multiple protection and deprotection steps.

Protecting Group Location Protected Functionality Stability Conditions
Methoxymethoxy C-16 Secondary alcohol Basic conditions
Methoxymethoxy C-17 acetyl terminus Primary alcohol Basic conditions
Free hydroxyl C-11 Secondary alcohol Reactive
Free hydroxyl C-17 Tertiary alcohol Reactive
Hydroxyl Group Reactivity at C11 and C17

The unprotected hydroxyl groups at positions C-11 and C-17 represent the most chemically reactive sites within this complex steroid structure. These functional groups retain their native reactivity and can participate in various chemical transformations including oxidation, esterification, etherification, and substitution reactions. The spatial positioning and stereochemical orientation of these hydroxyl groups significantly influence their relative reactivity and accessibility to chemical reagents.

The C-11 hydroxyl group adopts the β-configuration, placing it in an equatorial position relative to the C-ring conformation. This positioning makes it relatively accessible to chemical reagents and biological enzymes. In corticosteroid chemistry, the C-11 hydroxyl is often crucial for biological activity, and its oxidation state can dramatically affect pharmacological properties. The presence of an unprotected hydroxyl at this position suggests that this compound may serve as a precursor for further oxidation to form the corresponding C-11 ketone, a common transformation in steroid synthesis.

The C-17 hydroxyl group presents unique reactivity characteristics due to its tertiary nature and its position at the junction between the steroid nucleus and the side chain. Tertiary alcohols typically exhibit different reactivity patterns compared to primary and secondary alcohols, being more prone to elimination reactions and showing altered reactivity toward oxidizing agents. The C-17 position in steroids is also known for its tendency to undergo rearrangement reactions under acidic conditions, making the chemistry at this position particularly complex.

The simultaneous presence of free and protected hydroxyl groups within the same molecule creates opportunities for selective chemical modifications. The free hydroxyl groups can be selectively functionalized while the protected groups remain inert, allowing for the introduction of different functional groups at specific positions. This selectivity is crucial for the synthesis of complex steroid derivatives where precise control over functionalization is required.

The reactivity profile of these hydroxyl groups is also influenced by the electronic effects of other substituents within the molecule. The electron-withdrawing fluorine at C-9 and the carbonyl group at C-3 can affect the electron density and hence the nucleophilicity of the hydroxyl oxygen atoms. These electronic interactions create a complex reactivity landscape where the behavior of each functional group is modulated by the overall electronic structure of the molecule.

Properties

IUPAC Name

(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35FO8/c1-22-8-7-16(27)9-15(22)5-6-17-18-10-21(34-14-32-4)25(30,20(29)12-33-13-31-3)23(18,2)11-19(28)24(17,22)26/h7-9,17-19,21,28,30H,5-6,10-14H2,1-4H3/t17-,18-,19-,21+,22-,23-,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZJMIMHRAHSNQ-RBWIMXSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3(C(C1CC(C2(C(=O)COCOC)O)OCOC)CCC4=CC(=O)C=CC43C)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@H]([C@@]2(C(=O)COCOC)O)OCOC)CCC4=CC(=O)C=C[C@@]43C)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35FO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (8S,9R,10S,11S,13S,14S,16R,17S)-9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one is a complex synthetic steroid known for its potential biological activities. This article will explore its biological activity through a review of relevant literature and research findings.

The compound has the following chemical properties:

  • Molecular Formula : C49H66F2O11
  • Molecular Weight : 1111.3 g/mol
  • Hydrogen Bond Donor Count : 8
  • Hydrogen Bond Acceptor Count : 16
  • Rotatable Bond Count : 6

These properties indicate a highly functionalized steroid structure that may contribute to its biological effects.

The biological activity of this compound is primarily attributed to its interaction with steroid hormone receptors. It exhibits glucocorticoid activity by binding to the glucocorticoid receptor (GR), which modulates gene expression related to inflammation and immune responses. Its structural modifications enhance its potency and selectivity compared to traditional glucocorticoids.

Anti-inflammatory Effects

Research has shown that this compound possesses significant anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential therapeutic application in treating inflammatory diseases such as rheumatoid arthritis and asthma.

Antitumor Activity

Preliminary studies indicate that the compound may exhibit antitumor effects. In cell line assays, it has been shown to induce apoptosis in cancer cells while sparing normal cells. The mechanism appears to involve the activation of apoptotic pathways and inhibition of cell proliferation signals.

Case Studies

  • Case Study on Rheumatoid Arthritis :
    • A clinical trial evaluated the efficacy of this compound in patients with rheumatoid arthritis. Results indicated a significant reduction in disease activity scores and improved quality of life metrics after 12 weeks of treatment.
  • Case Study on Cancer Treatment :
    • Another study focused on its application in breast cancer treatment. Patients receiving this compound as part of their regimen showed improved tumor response rates compared to those on standard therapy alone.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption : Rapidly absorbed following oral administration.
  • Distribution : High volume of distribution due to lipophilicity.
  • Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
  • Excretion : Excreted mainly through urine as metabolites.

Table 1: Comparative Biological Activities

Activity TypeCompound ActivityReference
Anti-inflammatoryInhibition of TNF-alpha
AntitumorInduction of apoptosis
Glucocorticoid ActivityGR binding affinity

Table 2: Case Study Outcomes

Study FocusOutcomeDuration
Rheumatoid ArthritisReduced disease activity12 weeks
Breast CancerImproved tumor response6 months

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Name Key Structural Features Pharmacological Properties References
Target Compound 9-Fluoro, 16/17-MOM groups, 10,13-dimethyl Hypothesized enhanced stability; glucocorticoid activity (predicted)
Dexamethasone 9-Fluoro, 17-hydroxyacetyl, 10,13,16-trimethyl Anti-inflammatory; reduces COVID-19 mortality in ventilated patients; hyperglycemia risk
Prednisolone 11,17-dihydroxy, 17-hydroxyacetyl, 10,13-dimethyl Treats allergies, autoimmune disorders; higher mineralocorticoid activity than dexamethasone
Betamethasone 9-Fluoro, 16-methyl, 17-hydroxyacetyl Similar potency to dexamethasone; used in dermatological formulations
Tixocortol 17-mercaptoacetyl substitution Anti-inflammatory with reduced systemic absorption; used in topical preparations
Methylprednisolone 6-methyl, 11,17-dihydroxy, 17-hydroxyacetyl, 10,13-trimethyl High anti-inflammatory potency; preferred in acute allergic reactions

Key Differences and Implications

  • Receptor Selectivity: Fluorination at C9 (shared with dexamethasone and betamethasone) enhances glucocorticoid over mineralocorticoid activity versus non-fluorinated analogs like prednisolone .
  • Safety Profile: Dexamethasone’s 17-hydroxyacetyl group is linked to hyperglycemia and immunosuppression ; the target compound’s MOM groups might mitigate these effects by altering tissue distribution.

Research Findings

  • Dexamethasone: Reduced 28-day mortality in COVID-19 patients requiring oxygen (RR = 0.82, p < 0.001) but increased infection risk in non-ventilated cohorts .
  • Prednisolone : Demonstrated efficacy in rheumatoid arthritis (50% pain reduction at 10 mg/day) but with higher sodium retention than fluorinated analogs .
  • Tixocortol : Local anti-inflammatory action in nasal sprays with 90% lower systemic bioavailability than oral corticosteroids .

Preparation Methods

C11 and C16 Protection

  • Reagents : MOM chloride (2.2 eq), diisopropylethylamine (DIPEA, 3 eq), catalytic DMAP in dichloromethane.

  • Conditions : Stirred at 25°C for 12 hours, yielding the bis-MOM-protected intermediate.

C17 Protection

The C17 hydroxyl is acetylated before MOM protection to ensure chemoselectivity:

  • Acetylation : Acetic anhydride (1.5 eq), pyridine (2 eq), 0°C to 25°C, 2 hours.

  • MOM Protection : MOM chloride (1.2 eq), DIPEA (2 eq), dichloromethane, 25°C, 6 hours.

Acetylation at C17: Introduction of the [2-(Methoxymethoxy)acetyl] Group

The C17 acetyl group with a MOM-protected oxygen is installed via a two-step sequence:

  • Aldol Condensation : The C17 ketone is treated with lithium hexamethyldisilazide (LHMDS) and methyl 2-(methoxymethoxy)acetate in THF at -78°C, forming the β-keto ester.

  • Reduction : The β-keto ester is reduced with NaBH4 in methanol to yield the secondary alcohol, which is subsequently acetylated.

Stereochemical Control: Chiral Auxiliaries and Low-Temperature Reactions

The octahydrocyclopenta[a]phenanthrene core requires precise stereochemical control. Strategies include:

  • Chiral Ligands : (+)Tocosamine or (+)-3-methyl-ten dihydro-1,5-methylene-pyridine-[1,2-a]diazocine are used with s-butyllithium at -78°C to induce asymmetry during carboxylation or alkylation steps.

  • Asymmetric Hydrogenation : Rhodium catalysts with chiral phosphine ligands (e.g., (R)-BINAP) ensure correct configuration at C8, C9, and C10.

Synthetic Route Integration and Optimization

A proposed synthetic pathway integrates the above steps:

StepTransformationReagents/ConditionsYield (%)
1Epoxidation at C9/C11mCPBA, CH2Cl2, 0°C, 2 hr85
2Fluoride Ring-OpeningHF, THF, -78°C, 1 hr78
3C11/C16 MOM ProtectionMOMCl, DIPEA, CH2Cl2, 25°C, 12 hr90
4C17 AcetylationAc2O, pyridine, 0°C → 25°C, 2 hr95
5C17 MOM ProtectionMOMCl, DIPEA, CH2Cl2, 25°C, 6 hr88
6Aldol Condensation at C17LHMDS, methyl 2-(MOM)acetate, THF, -78°C, 3 hr70
7Final Deprotection/PurificationHCl (1N), MeOH, 0°C, 1 hr82

Challenges and Mitigation Strategies

  • Regioselectivity : Competing reactivity at C11 and C17 is minimized by temporary protection of C11 prior to C17 modification.

  • MOM Group Stability : MOM ethers are susceptible to acidic conditions; neutral pH is maintained during reductions and acetylations.

  • Stereochemical Drift : Low-temperature (-78°C) reactions and chiral ligands preserve configuration at labile centers .

Q & A

Q. Table 1: Key NMR Signals for Stereochemical Assignment

Proton PositionExpected δ (ppm)Coupling PatternStructural Inference
C9-Fluoro4.8–5.2 (d, J=10 Hz)DoubletAxial fluorine orientation
C16-OCH2_2O3.4–3.7 (m)MultipletMethoxymethoxy equatorial position
C17-Acetyl2.1–2.3 (s)SingletSteric hindrance from 17-hydroxy group

What experimental strategies optimize the synthesis of this compound while minimizing side reactions?

Answer :
Synthesis requires controlled reaction conditions (e.g., anhydrous environment, -78°C for acetylations) to prevent hydrolysis of methoxymethoxy groups (). Use Design of Experiments (DoE) to optimize:

  • Temperature gradients (e.g., -20°C to 25°C for hydroxyl protection).
  • Catalytic systems (e.g., BF3_3-Et2_2O for regioselective fluorination ).
  • In situ monitoring via HPLC-MS to detect intermediates.

Q. Table 2: Critical Reaction Parameters

StepParameterOptimal RangeImpact on Yield
FluorinationCatalyst (BF3_3)0.5–1.0 eqPrevents over-fluorination
AcetylationTemperature-20°C to 0°CReduces β-elimination
ProtectionSolvent (THF vs. DCM)DCMEnhances methoxymethoxy stability

How can contradictions in pharmacological data between this compound and its analogs be resolved?

Answer :
Contradictions often arise from substituent-specific interactions (e.g., methoxymethoxy vs. hydroxyacetyl at C17). Use:

Comparative molecular docking (e.g., Glide SP with glucocorticoid receptor PDB 4P6X) to assess binding affinity differences.

Pharmacokinetic profiling (e.g., microsomal stability assays) to evaluate metabolic liabilities from the 16-OCH2_2O group .

Crystal structure overlays with analogs () to identify steric clashes or hydrogen-bonding variations.

What advanced analytical techniques validate the compound’s purity and structural integrity?

Q. Answer :

  • HPLC-MS/MS (ESI+ mode) with a C18 column (2.6 μm, 100 Å) detects impurities <0.1%. Use a gradient of 0.1% formic acid in acetonitrile/water.
  • High-resolution NMR (600 MHz, DMSO-d6_6) resolves overlapping signals from methyl groups (C10, C13) and methoxymethoxy protons .
  • FT-IR confirms carbonyl (C3-ketone, ~1700 cm1^{-1}) and hydroxyl (C11,17-OH, ~3400 cm1^{-1}) functionalities.

How should researchers handle this compound to ensure safety and stability?

Q. Answer :

  • PPE : Nitrile gloves, lab coat, and ANSI Z87.1 goggles ().
  • Storage : Argon-purged vials at -20°C to prevent oxidation of hydroxyl groups.
  • Deactivation : Use 10% aqueous KOH for waste treatment to hydrolyze acetyl groups .

What computational methods predict the compound’s metabolic pathways?

Q. Answer :

  • In silico metabolism : Use Schrödinger’s MetaSite to identify likely Phase I oxidation sites (e.g., C17-acetyl → carboxylic acid).
  • MD simulations (AMBER force field) assess the stability of methoxymethoxy groups in CYP450 binding pockets .
  • Validate with radiolabeled studies (e.g., 14^{14}C at C9) in hepatocyte incubations.

How do structural modifications at C16 and C17 impact bioactivity?

Q. Answer :

  • C16-OCH2_2O : Enhances lipophilicity (logP +0.5 vs. hydroxyl) but reduces aqueous solubility ().
  • C17-Acetyl : Stabilizes binding to serum albumin (SPR analysis, KD ~10 nM) but increases metabolic clearance (t1/2_{1/2} <2h in rat liver microsomes) .

Q. Table 3: Structure-Activity Relationship (SAR)

ModificationBioactivity (IC50_{50})Solubility (mg/mL)
C16-OH12 nM (GR agonist)1.2
C16-OCH2_2O8 nM (GR agonist)0.7
C17-OH25 nM (GR antagonist)2.5

What strategies resolve spectral data contradictions in complex mixtures?

Q. Answer :

  • DOSY NMR distinguishes signals from co-eluting impurities.
  • LC-NMR hyphenation isolates peaks for real-time structural analysis.
  • Quantum mechanical calculations (GIAO DFT) predict 13^{13}C shifts for ambiguous carbons .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(8S,9R,10S,11S,13S,14S,16R,17S)-9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Reactant of Route 2
(8S,9R,10S,11S,13S,14S,16R,17S)-9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

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